molecular formula C12H15ClO5S B8379399 Ethyl 2-[4-(chlorosulfonyl)phenoxy]-2-methylpropanoate

Ethyl 2-[4-(chlorosulfonyl)phenoxy]-2-methylpropanoate

Cat. No. B8379399
M. Wt: 306.76 g/mol
InChI Key: ITFYRMFWHALAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(chlorosulfonyl)phenoxy]-2-methylpropanoate is a useful research compound. Its molecular formula is C12H15ClO5S and its molecular weight is 306.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[4-(chlorosulfonyl)phenoxy]-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[4-(chlorosulfonyl)phenoxy]-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-[4-(chlorosulfonyl)phenoxy]-2-methylpropanoate

Molecular Formula

C12H15ClO5S

Molecular Weight

306.76 g/mol

IUPAC Name

ethyl 2-(4-chlorosulfonylphenoxy)-2-methylpropanoate

InChI

InChI=1S/C12H15ClO5S/c1-4-17-11(14)12(2,3)18-9-5-7-10(8-6-9)19(13,15)16/h5-8H,4H2,1-3H3

InChI Key

ITFYRMFWHALAIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cool a solution of the ethyl 2-methyl-2-phenoxypropanoate, (1.0wt, 1.0eq), in dichloromethane (7.5vols) to 0° C. with stirring under a nitrogen atmosphere. Slowly add neat chlorosulfonic acid (0.78wt, 1.4eq) to the reaction mixture at a rate such that the reaction temperature never rises above 5.0° C. The addition typically takes 30minutes to complete. Following the completion of the addition, stir the reaction mixture at 0-1° C. Follow the course of the reaction by HPLC. The reaction is typically complete after 30minutes. At this point, slowly treat the reaction mixture with DMF (1.75L) (1.40wt, 4.0eq). The addition of DMF to the reaction mixture is very exothermic. Adjust the rate of addition so that the reaction temperature never rises above 10.0° C. The addition of DMF to the reaction mixture takes approximately 30minutes. Following the completion of the DMF addition, re-cool the reaction mixture to 0.5to 1° C. Treat the cooled reaction mixture with neat thionyl chloride (619mL, 1.01kg) (0.86wt, 1.5eq). Adjust the rate of addition so that the process temperature never reaches 5° C. The addition of thionyl chloride to the reaction mixture is not very exothermic at all. Hence, the addition of thionyl chloride is typically complete in 5minutes. Following the completion of the DMF addition, warm the reaction mixture to 20° C. with stirring. Follow the course of the reaction via HPLC. After 2.0h, the reaction is typically complete. At this point, cool the reaction mixture to 0-1° C. and carefully treat the reaction mixture with water (8.8L) (7.5vols). [Note: The addition of water may be somewhat exothermic depending upon how much unreacted thionyl chloride is left in the reaction mixture.] Separate the organic layer and wash the organic layer with aqueous 0.1N HCl solution (2×7.5vols). Separate the organic layer, concentrate the organic layer to a minimum stir volume, treat the organic layer with isopropyl acetate (1×5.0vols) and then concentrate the resulting solution via vacuum distillation to afford the titled compound as a translucent bronze colored oil.
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Synthesis routes and methods II

Procedure details

Cool a solution of the ethyl 2-methyl-2-phenoxypropanoate, (1.0 wt, 1.0 eq), in dichloromethane (7.5 vols) to 0° C. with stirring under a nitrogen atmosphere. Slowly add neat chlorosulfonic acid (0.78 wt, 1.4 eq) to the reaction mixture at a rate such that the reaction temperature never rises above 5.0° C. The addition typically takes 30 minutes to complete. Following the completion of the addition, stir the reaction mixture at 0–1° C. Follow the course of the reaction by HPLC. The reaction is typically complete after 30 minutes. At this point, slowly treat the reaction mixture with DMF (1.75 L) (1.40 wt, 4.0 eq). The addition of DMF to the reaction mixture is very exothermic. Adjust the rate of addition so that the reaction temperature never rises above 10.0° C. The addition of DMF to the reaction mixture takes approximately 30 minutes. Following the completion of the DMF addition, re-cool the reaction mixture to 0.5 to 1° C. Treat the cooled reaction mixture with neat thionyl chloride (619 mL, 1.01 kg) (0.86 wt, 1.5 eq). Adjust the rate of addition so that the process temperature never reaches 5.0° C. The addition of thionyl chloride to the reaction mixture is not very exothermic at all. Hence, the addition of thionyl chloride is typically complete in 5 minutes. Following the completion of the DMF addition, warm the reaction mixture to 20° C. with stirring. Follow the course of the reaction via HPLC. After 2.0 h, the reaction is typically complete. At this point, cool the reaction mixture to 0–1° C. and carefully treat the reaction mixture with water (8.8 L) (7.5 vols). [Note: The addition of water may be somewhat exothermic depending upon how much unreacted thionyl chloride is left in the reaction mixture.] Separate the organic layer and wash the organic layer with aqueous 0.1N HCl solution (2×7.5 vols). Separate the organic layer, concentrate the organic layer to a minimum stir volume, treat the organic layer with isopropyl acetate (1×5.0 vols) and then concentrate the resulting solution via vacuum distillation to afford the titled compound as a translucent bronze colored oil.
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